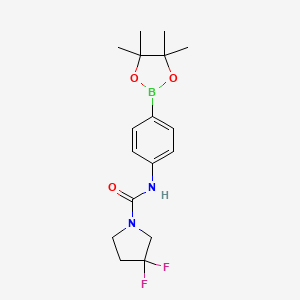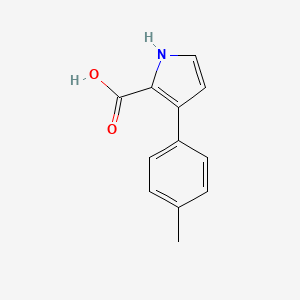
1-(6-Azidohexyl)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Azidohexyl)-azetidine is an organic compound that features an azide group attached to a hexyl chain, which is further connected to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the azide group makes this compound highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-azetidine typically involves the reaction of 6-azidohexylamine with azetidine. The process can be carried out under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction may require a catalyst such as triethylamine to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Azidohexyl)-azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Triethylamine: Used as a catalyst in substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-(6-Azidohexyl)-azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Applied in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-Azidohexyl)-azetidine involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. The azetidine ring provides structural stability and can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- γ-[(6-Azidohexyl)-imido]-ATP
Uniqueness
1-(6-Azidohexyl)-azetidine is unique due to its combination of an azide group and an azetidine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The azide group offers high reactivity for cycloaddition and substitution reactions, while the azetidine ring provides structural integrity and potential for hydrogen bonding.
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
1-(6-azidohexyl)azetidine |
InChI |
InChI=1S/C9H18N4/c10-12-11-6-3-1-2-4-7-13-8-5-9-13/h1-9H2 |
Clave InChI |
DBHSEJMRKAYCSM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)



![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

